Abamectin metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abamectin is a natural fermentation product derived from the bacterium Streptomyces avermitilis. It belongs to the family of avermectins, which are macrocyclic lactones. Abamectin is widely used as an insecticide, acaricide, and nematicide in agriculture and as an antiparasitic agent in veterinary medicine .
Preparation Methods
Abamectin is produced through the fermentation of Streptomyces avermitilis. The fermentation process involves the use of a production medium containing corn starch and calcium carbonate, with specific pH and temperature conditions . The fermentation process can be optimized using mutagens, genetic engineering technology, or by adjusting fermentation conditions . The separation of abamectin into its components, avermectin B1a and avermectin B1b, is a complex process that requires advanced chromatographic techniques .
Chemical Reactions Analysis
Abamectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and gamma-aminobutyric acid . The major products formed from these reactions include different metabolites of abamectin, which can be analyzed using high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Abamectin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and optimization of macrocyclic lactones . In biology, abamectin is used to study the effects of macrocyclic lactones on nerve and muscle cells . In medicine, it is used as an antiparasitic agent to treat infections caused by nematodes and arthropods . In industry, abamectin is used as a bio-based pesticide to control pests in agricultural crops .
Mechanism of Action
Abamectin exerts its effects by binding to glutamate-gated chloride channels in nerve and muscle cells . This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the cells . Abamectin also stimulates the release of gamma-aminobutyric acid at nerve endings, further inhibiting neurotransmission .
Comparison with Similar Compounds
Abamectin is similar to other macrocyclic lactones such as ivermectin, doramectin, and selamectin . These compounds share similar mechanisms of action and are used for similar purposes in agriculture and veterinary medicine . abamectin is unique in its specific binding affinity to glutamate-gated chloride channels and its effectiveness at lower doses compared to other macrocyclic lactones .
Properties
IUPAC Name |
2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860930 |
Source
|
Record name | CERAPP_23971 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.